
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Pyrimidinamine derivatives are synthesized using various methods. One study describes the synthesis of a series of novel pyrimidine derivatives containing an amide moiety . Another study discusses the design and synthesis of pyrimidinamine derivatives using pyrimidifen as a template according to the bioisosterism .Chemical Reactions Analysis
The chemical reactions involving pyrimidinamine derivatives are diverse. An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Applications De Recherche Scientifique
Synthesis and Potential Therapeutic Applications
Development of Anti-Inflammatory and Analgesic Agents : A study highlighted the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds, including morpholine derivatives, showed promising results as COX-2 inhibitors, suggesting their potential in developing new therapeutic agents for inflammation and pain management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
PI3K-AKT-mTOR Pathway Inhibition : Research on 4-(Pyrimidin-4-yl)morpholines unveiled their role as privileged pharmacophores for inhibiting PI3K and PIKKs, crucial for cancer therapy. The study identified a potent non-nitrogen containing morpholine isostere, effective in dual inhibition of mTORC1 and mTORC2, demonstrating a new avenue for cancer treatment (H. Hobbs et al., 2019).
Antimicrobial Activity : Novel 6-Oxopyrimidin-1(6H)-yl Benzamide Derivatives were synthesized and evaluated for antimicrobial activity. Among these, a morpholine substituted dihydropyrimidone carboxamide showed potent antibacterial properties, marking its significance in addressing bacterial infections (K. Devarasetty et al., 2019).
Advances in Synthetic Chemistry
Synthesis of Heterocyclic Compounds : A convenient synthetic method for new Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and Its Pyrimidine Derivatives was developed. These compounds, incorporating morpholine, were characterized and hold potential for future pharmacological activity investigations (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Kilogram-Scale Synthesis : The study on the kilogram-scale synthesis of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide, a mGlu5 negative allosteric modulator, underscores the importance of efficient synthesis methods in the pharmaceutical industry for large-scale drug production (Thomas K. David et al., 2017).
Safety and Hazards
The safety and hazards associated with “N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)picolinamide” are not explicitly mentioned in the search results. It’s important to handle all chemical compounds with care and follow appropriate safety protocols.
Orientations Futures
The future directions for research on “N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)picolinamide” and related compounds could involve further exploration of their synthesis, properties, and potential applications. Given the promising properties of pyrimidinamine derivatives, they could be explored for various applications such as drug development and material synthesis .
Propriétés
IUPAC Name |
N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c22-16(13-3-1-2-4-17-13)18-5-8-24-15-11-14(19-12-20-15)21-6-9-23-10-7-21/h1-4,11-12H,5-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYOTIHUBAGSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)OCCNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)picolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Cyclopropylpyrimidin-4-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2675897.png)
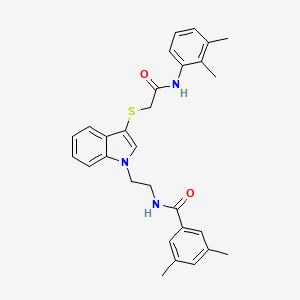
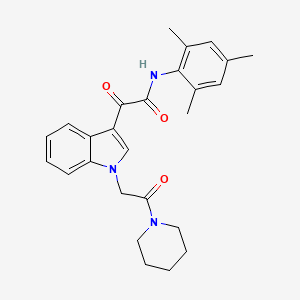
![2-(3H-Imidazo[4,5-c]quinolin-2-yl)ethanamine;dihydrochloride](/img/structure/B2675902.png)
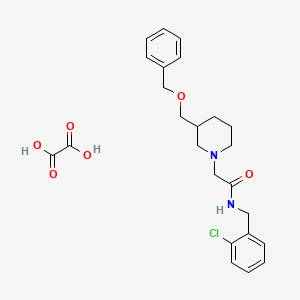
![2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2675905.png)
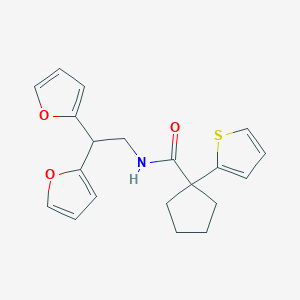
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2675910.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2675912.png)
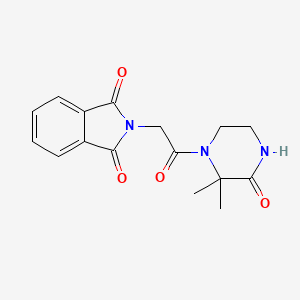


![N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675918.png)